molecular formula C17H11NO2 B11853103 9-phenylfuro[3,4-b]quinolin-1(3H)-one CAS No. 85422-43-1

9-phenylfuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11853103
CAS No.: 85422-43-1
M. Wt: 261.27 g/mol
InChI Key: IQQAKYHPGYGTMP-UHFFFAOYSA-N
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Description

9-phenylfuro[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenylfuro[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulfide (Na2S·9H2O) under catalyst-free conditions at room temperature . This reaction leads to the formation of diverse functionalized quinolin-1-ones through sulfuration, annulation, and aerial oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-phenylfuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

9-phenylfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-phenylfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of Bcl-2, a protein involved in regulating apoptosis, thereby inducing cell death in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-phenylfuro[3,4-b]quinolin-1(3H)-one is unique due to its specific fused ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

CAS No.

85422-43-1

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

9-phenyl-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C17H11NO2/c19-17-16-14(10-20-17)18-13-9-5-4-8-12(13)15(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IQQAKYHPGYGTMP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=C2C(=O)O1)C4=CC=CC=C4

Origin of Product

United States

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